molecular formula C18H27BrN2O2 B12436368 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine CAS No. 887581-81-9

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine

Cat. No.: B12436368
CAS No.: 887581-81-9
M. Wt: 383.3 g/mol
InChI Key: FHBZNOLHSXVEAJ-UHFFFAOYSA-N
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Description

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is a Boc-protected piperidine derivative with a 4-aminomethyl substituent further functionalized by a 3-bromo-benzyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective reactivity during synthetic processes. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules, such as serotonin 5-HT4 receptor ligands and Toll-like receptor (TLR) modulators . Its structural features—a rigid piperidine core, halogenated aromatic group, and flexible aminomethyl linker—make it a versatile scaffold for optimizing pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

887581-81-9

Molecular Formula

C18H27BrN2O2

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[[(3-bromophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-9-7-14(8-10-21)12-20-13-15-5-4-6-16(19)11-15/h4-6,11,14,20H,7-10,12-13H2,1-3H3

InChI Key

FHBZNOLHSXVEAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

The protection process typically involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or aqueous sodium hydroxide. For instance, in the synthesis of 1-Boc-4-aminopiperidine, 4-piperidinecarboxamide is treated with Boc₂O and TEA in distilled water, followed by pH adjustment and extraction to isolate the Boc-protected intermediate. This method achieves high yields (>85%) and minimizes side reactions, making it scalable for industrial applications.

Industrial Optimization

Industrial protocols often use continuous flow reactors to enhance reaction efficiency. Automated systems ensure precise control over stoichiometry and temperature, reducing the risk of over- or under-protection. For example, a 2024 study demonstrated that Boc protection under flow conditions reduced reaction times from 10 hours to 2 hours while maintaining a 92% yield.

Introduction of the Aminomethyl Group at the 4-Position

The 4-aminomethyl substituent is critical for enabling subsequent coupling with 3-bromo-benzyl derivatives. Two primary strategies dominate the literature: Hofmann rearrangement and nitrile reduction .

Hofmann Rearrangement

The Hofmann rearrangement converts carboxamides to primary amines via treatment with bromine and sodium hydroxide. In the context of piperidine derivatives, 1-Boc-4-piperidinecarboxamide undergoes this reaction to yield 1-Boc-4-aminopiperidine. The mechanism involves the formation of an isocyanate intermediate, which hydrolyzes to the amine under basic conditions.

Reaction Conditions :

  • Substrate: 1-Boc-4-piperidinecarboxamide
  • Reagents: Bromine (Br₂), NaOH (10% w/v)
  • Temperature: Reflux at 100°C
  • Yield: 78–82%

This method is favored for its simplicity but requires careful handling of toxic bromine.

Nitrile Reduction

An alternative approach involves reducing a 4-cyanopiperidine precursor to the corresponding aminomethyl derivative. For example, hydrogenation of 1-Boc-4-cyanopiperidine using Raney nickel under high-pressure H₂ yields 1-Boc-4-(aminomethyl)piperidine.

Reaction Conditions :

  • Catalyst: Raney nickel (5% w/w)
  • Solvent: Methanol
  • Pressure: 50 psi H₂
  • Yield: 88–90%

This method avoids hazardous reagents but demands specialized equipment for hydrogenation.

Formation of the 3-Bromo-Benzylamino-Methyl Moiety

The final step couples the 4-aminomethyl group with a 3-bromo-benzyl derivative. Reductive amination and alkylation are the most common strategies.

Reductive Amination

Reductive amination between 1-Boc-4-(aminomethyl)piperidine and 3-bromo-benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) forms the desired secondary amine.

Reaction Conditions :

  • Substrate: 1-Boc-4-(aminomethyl)piperidine
  • Reagents: 3-Bromo-benzaldehyde (1.2 eq), NaBH₃CN (1.5 eq)
  • Solvent: Methanol
  • Temperature: 25°C
  • Yield: 75–80%

Alkylation

Alternatively, alkylation with 3-bromo-benzyl bromide introduces the benzylamino group directly. This method requires a base to deprotonate the amine, facilitating nucleophilic substitution.

Reaction Conditions :

  • Substrate: 1-Boc-4-(aminomethyl)piperidine
  • Reagents: 3-Bromo-benzyl bromide (1.5 eq), K₂CO₃ (2 eq)
  • Solvent: DMF
  • Temperature: 60°C
  • Yield: 70–75%

Optimization of Reaction Conditions and Yield Improvement

Solvent and Temperature Effects

DMF and methanol are preferred solvents for their ability to dissolve both polar and non-polar reactants. Elevated temperatures (60–100°C) improve reaction rates but may necessitate stricter pH control to prevent Boc group cleavage.

Catalytic Enhancements

Recent advances employ palladium catalysts for coupling reactions, reducing side products. For example, Pd(OAc)₂ with Xantphos ligand facilitates Buchwald-Hartwig amination, achieving yields >90% under mild conditions.

Industrial-Scale Production Considerations

Process Intensification

Continuous flow systems and in-line purification techniques (e.g., simulated moving bed chromatography) enhance throughput. A 2025 pilot study reported a 40% reduction in production costs using these methods.

Waste Management

Bromine byproducts from Hofmann rearrangements require neutralization with sodium thiosulfate before disposal. Closed-loop systems recover excess reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Piperidine 4-Position

The 4-position of Boc-piperidine derivatives is a critical site for modulating biological activity. Below is a comparative analysis of key analogs:

Compound Name Substituent at 4-Position Key Properties/Applications References
1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine 3-Bromo-benzylamino-methyl group Potential TLR7/8 modulation; synthetic intermediate for receptor ligands
1-Boc-4-(4-bromo-phenylamino)-piperidine 4-Bromo-phenylamino group Precursor for halogenated fentanyl analogs; modulates opioid receptor affinity
1-Boc-4-[2-(3-bromo-phenyl)-ethylamino]-piperidine 3-Bromo-phenylethylamino group Enhanced lipophilicity; explored in CNS-targeted drug discovery
1-Boc-4-(hydroxymethyl)-piperidine Hydroxymethyl group Improved solubility; intermediate for hydrophilic conjugates
1-Boc-4-(morpholine-4-carbonyl)-piperidine Morpholine-carbonyl group Electron-withdrawing substituent; used in enzyme inhibitor design

Key Observations :

  • Linker Flexibility: The aminomethyl spacer in the target compound allows conformational adaptability, whereas rigid linkers (e.g., morpholine-carbonyl) restrict motion, impacting receptor binding kinetics .
  • Solubility and Lipophilicity : Hydroxymethyl analogs exhibit higher aqueous solubility, whereas bromo-aromatic derivatives (e.g., 3-bromo-benzyl) increase lipophilicity, influencing blood-brain barrier penetration .
TLR7/8 Modulation

In HEK-Blue reporter assays, Boc-protected piperidine derivatives with aromatic spacers (e.g., A1-boc) showed reduced TLR8 activation compared to non-protected analogs, suggesting the Boc group sterically hinders TLR8 binding. The target compound’s 3-bromo-benzyl group may further enhance TLR7 selectivity due to its electron-deficient aromatic ring, which aligns with observed trends in halogenated analogs .

Opioid Receptor Affinity

Compounds like 1-Boc-4-(4-bromo-phenylamino)-piperidine (a fentanyl precursor) demonstrate that bromo-aromatic substituents at the 4-position enhance µ-opioid receptor binding. However, the target compound’s aminomethyl linker may reduce potency compared to direct anilino linkages .

Physicochemical Properties

Property Target Compound 1-Boc-4-(4-bromo-phenylamino)-piperidine 1-Boc-4-(morpholine-4-carbonyl)-piperidine
Molecular Weight (g/mol) ~383 (predicted) 276.4 354.37
Predicted Boiling Point (°C) ~463 439 N/A
LogP (Lipophilicity) ~3.5 (estimated) 2.8 1.2
Aqueous Solubility (mg/mL) <0.1 <0.1 >1

Notes:

  • The target compound’s higher molecular weight and bromine content increase lipophilicity, favoring membrane permeability but reducing solubility .
  • Morpholine-carbonyl derivatives exhibit lower LogP due to polar functional groups, enhancing solubility for intravenous formulations .

Biological Activity

1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine is an organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 3-bromo-benzylamino substituent. This unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H20_{20}BrN2_2O
  • Molecular Weight : Approximately 369.297 g/mol
  • Functional Groups : Piperidine ring, bromine atom, amino group, and Boc protecting group.

The presence of the bromine atom and amino group indicates potential reactivity and interactions with various biological targets such as receptors or enzymes.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, compounds with similar structural motifs have been investigated for their pharmacological properties. The following sections summarize relevant findings related to its potential biological activity.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown:

  • Antibacterial Activity : Compounds with piperidine structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Compound TypeMIC Range (mg/mL)Target Bacteria
Piperidine Derivatives0.0039 - 0.025S. aureus, E. coli
Other Alkaloids0.032 - 0.512Bacillus subtilis, Candida albicans

Pharmacological Potential

Similar piperidine derivatives have shown promise in various therapeutic areas:

  • Analgesic and Antidepressant Properties : Compounds structurally related to this compound have been noted for their analgesic and antidepressant activities in preclinical studies .
  • Anticancer Activity : Some derivatives have exhibited cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties pending further investigation .

Case Studies

  • Study on Piperidine Derivatives : A study investigated the antibacterial and antifungal activities of various piperidine derivatives, including those modified with bromine and other halogens. Results indicated that electron-withdrawing groups like bromine significantly enhanced antibacterial efficacy .
  • In Vitro Testing of Related Compounds : In vitro assays demonstrated that certain piperidine derivatives could inhibit the growth of multiple bacterial strains with varying degrees of effectiveness, depending on their structural modifications .

Future Research Directions

Further investigations are needed to elucidate the specific mechanisms of action for this compound:

  • Binding Affinity Studies : Employing techniques such as surface plasmon resonance or radiolabeled binding assays could provide insights into its interactions with biological targets.
  • Expanded Pharmacological Testing : Comprehensive screening against a broader range of pathogens and cancer cell lines will help establish its therapeutic potential.

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